Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-
Overview
Description
MK-5348, also known as Vorapaxar, is a synthetic tricyclic 3-phenylpyridine compound. It is an orally active thrombin receptor (protease-activated receptor 1) antagonist. This compound is primarily used for its potent inhibition of thrombin-induced platelet aggregation, making it a significant player in the field of antiplatelet therapy .
Mechanism of Action
Target of Action
It is known that grignard reagents, such as this compound, are often used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
3,5-bis(trifluoromethyl)phenylmagnesiumbromide, as a Grignard reagent, is known to participate in nucleophilic addition reactions . It can react with a variety of electrophilic compounds, forming new carbon-carbon bonds and leading to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3,5-bis(trifluoromethyl)phenylmagnesiumbromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of 3,5-bis(trifluoromethyl)phenylmagnesiumbromide is highly dependent on the environmental conditions. It is known to react violently with water, forming magnesium hydroxide and a hydrocarbon . Therefore, it is typically used in anhydrous (water-free) conditions . The compound is also highly flammable, and care must be taken to avoid ignition sources during its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
MK-5348 is synthesized through a series of chemical reactions involving the formation of a tricyclic 3-phenylpyridine structure. The synthesis typically involves the following steps:
Formation of the tricyclic core: This involves the cyclization of a precursor molecule to form the tricyclic core structure.
Introduction of the phenylpyridine moiety: This step involves the addition of a phenylpyridine group to the tricyclic core.
Industrial Production Methods
The industrial production of MK-5348 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
MK-5348 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MK-5348.
Scientific Research Applications
MK-5348 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thrombin receptor antagonism and to develop new antiplatelet agents.
Biology: It is used to study the role of thrombin receptors in various biological processes, including platelet aggregation and inflammation.
Medicine: It is used in the development of new therapies for thrombotic disorders, such as myocardial infarction and stroke.
Industry: It is used in the production of antiplatelet drugs and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MK-5348 include:
SCH 530348: Another thrombin receptor antagonist with similar biological activity.
Atopaxar: A thrombin receptor antagonist with a different chemical structure but similar mechanism of action.
E5555: A thrombin receptor antagonist with similar therapeutic applications.
Uniqueness
MK-5348 is unique due to its high selectivity for the thrombin receptor (protease-activated receptor 1) and its potent inhibition of thrombin-induced platelet aggregation. This selectivity and potency make it a valuable compound in the development of antiplatelet therapies .
Properties
IUPAC Name |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAKXLPGFQFNJG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Mg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458509 | |
Record name | Magnesium bromide 3,5-bis(trifluoromethyl)benzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-69-8 | |
Record name | Magnesium bromide 3,5-bis(trifluoromethyl)benzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3,5 Bis(trifluoromethyl)phenyl]magnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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